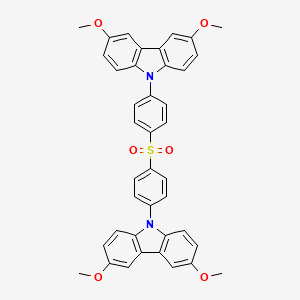

9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

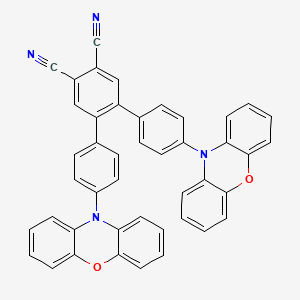

9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung wird häufig als Lochtransportmaterial in organischen elektronischen Bauelementen wie organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) eingesetzt . Es zeichnet sich durch eine hohe Lochmobilität und gute thermische Stabilität aus, was es zu einem wertvollen Material bei der Entwicklung fortschrittlicher elektronischer Bauelemente macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) beinhaltet typischerweise die Reaktion von Carbazolderivaten mit Sulfonylchloridverbindungen. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die Bildung der Sulfonylbrücke zwischen den Phenylengruppen zu erleichtern . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol, und die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung der Reaktanten sicherzustellen .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege beinhalten. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden. Das Endprodukt wird häufig durch Rekristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) typically involves the reaction of carbazole derivatives with sulfonyl chloride compounds. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage between the phenylene groups . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfonderivaten führt.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppen in Sulfid- oder Thiolgruppen umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Salpetersäure (HNO3) zur Nitrierung oder Brom (Br2) zur Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonderivate.

Reduktion: Sulfid- oder Thiol-Derivate.

Substitution: Nitrierte oder halogenierte Carbazolderivate.

Wissenschaftliche Forschungsanwendungen

9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird in der Produktion fortschrittlicher elektronischer Bauelemente und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) beinhaltet seine Fähigkeit, Löcher in elektronischen Bauelementen zu transportieren. Die molekulare Struktur der Verbindung ermöglicht einen effizienten Ladungstransfer, wobei das höchste besetzte Molekülorbital (HOMO) an den Donorgruppen und das niedrigste unbesetzte Molekülorbital (LUMO) hauptsächlich an der Diphenylsulfoneinheit lokalisiert ist . Diese Trennung von Ladungsträgern erleichtert den effizienten Transport von Löchern, wodurch die Leistung elektronischer Bauelemente verbessert wird .

Wirkmechanismus

The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, with the highest occupied molecular orbital (HOMO) localized on the donor moieties and the lowest unoccupied molecular orbital (LUMO) predominantly localized on the diphenylsulfone unit . This separation of charge carriers facilitates the efficient transport of holes, enhancing the performance of electronic devices .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

9,9’-(Sulfonylbis(4,1-phenylen))bis(9H-carbazol): Ähnliche Struktur, aber ohne die Methoxygruppen, verwendet als bipolarer Host für thermisch aktivierte verzögerte Fluoreszenz (TADF)-Dotierstoffe.

4,4’-Bis(carbazol-9-yl)biphenyl: Ein weiteres Lochtransportmaterial mit unterschiedlichen elektronischen Eigenschaften.

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridin: Wird in ähnlichen Anwendungen verwendet, aber mit einer anderen Kernstruktur.

Einzigartigkeit

Das Vorhandensein von Methoxygruppen in 9,9’-(Sulfonylbis(4,1-phenylen))bis(3,6-dimethoxy-9H-carbazol) verbessert seine Löslichkeit und elektronischen Eigenschaften, was es für bestimmte Anwendungen in OLEDs und OPV-Bauelementen besser geeignet macht . Seine einzigartige Kombination aus hoher Lochmobilität, thermischer Stabilität und Löslichkeit unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C40H32N2O6S |

|---|---|

Molekulargewicht |

668.8 g/mol |

IUPAC-Name |

9-[4-[4-(3,6-dimethoxycarbazol-9-yl)phenyl]sulfonylphenyl]-3,6-dimethoxycarbazole |

InChI |

InChI=1S/C40H32N2O6S/c1-45-27-9-17-37-33(21-27)34-22-28(46-2)10-18-38(34)41(37)25-5-13-31(14-6-25)49(43,44)32-15-7-26(8-16-32)42-39-19-11-29(47-3)23-35(39)36-24-30(48-4)12-20-40(36)42/h5-24H,1-4H3 |

InChI-Schlüssel |

XHCBFPGLHLGABY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)OC)C8=C6C=CC(=C8)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)

![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)

![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)